N~1~-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
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Overview
Description
N~1~-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of N1-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the 2,4-dichlorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the 3,5-dimethyl-4-isoxazolylmethoxy group via nucleophilic substitution or coupling reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
N~1~-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and chemical reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
N~1~-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can be compared with similar compounds such as:
2,4-DICHLOROPHENYL 2,4-DICHLOROBENZOATE: This compound shares the 2,4-dichlorophenyl group but differs in its overall structure and reactivity.
2,4-DICHLOROPHENYL N-(4-(ETHOXYCARBONYL)PHENYL)CARBAMATE: Another compound with a 2,4-dichlorophenyl group, but with different functional groups and applications.
2,4-DICHLOROPHENYL N-(2-METHYL-4-NITROPHENYL)CARBAMATE: Similar in having the 2,4-dichlorophenyl group, but distinct in its chemical behavior and uses.
The uniqueness of N1-(2,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties not found in the other similar compounds .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-18-7-6-14(20)9-17(18)21/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYNKJXCUYOJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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